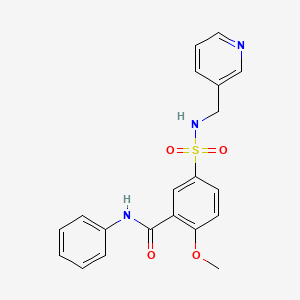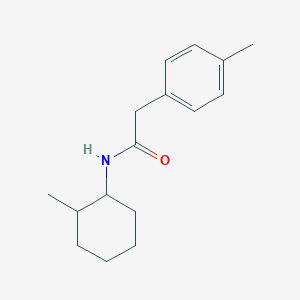![molecular formula C25H23FN2O4 B5396354 (5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5396354.png)
(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure, which includes multiple functional groups, makes it an interesting subject for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with a benzaldehyde derivative.
Functionalization of the benzene ring: The ethoxy, prop-2-en-1-yl, and prop-2-yn-1-yloxy groups can be introduced through various substitution reactions.
Addition of the fluorobenzyl group: This can be done via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and prop-2-en-1-yl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group might yield an aldehyde, while reduction of the imidazolidine-2,4-dione core could produce an imidazolidine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
- (5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- (5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Uniqueness
The unique combination of functional groups in the compound sets it apart from similar molecules
属性
IUPAC Name |
(5E)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-4-9-18-13-17(15-22(31-6-3)23(18)32-12-5-2)14-21-24(29)28(25(30)27-21)16-19-10-7-8-11-20(19)26/h2,4,7-8,10-11,13-15H,1,6,9,12,16H2,3H3,(H,27,30)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDMTMSWHMXSIS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
![4-[(4Z)-4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonic acid](/img/structure/B5396308.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(3-chlorophenyl)prop-2-en-1-one]](/img/structure/B5396328.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![[4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B5396332.png)
![2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5396333.png)
![Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5396335.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5396362.png)
